molecular formula C22H29NO2 B14565651 Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate CAS No. 61454-86-2

Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate

Cat. No.: B14565651
CAS No.: 61454-86-2
M. Wt: 339.5 g/mol
InChI Key: UUUOJJVHGAWAJX-UHFFFAOYSA-N
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Description

Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to an amino group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group is synthesized through a coupling reaction, such as the Suzuki coupling, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Attachment of the Pentyl Chain: The biphenyl intermediate is then reacted with a pentyl halide under basic conditions to form the biphenyl-pentyl intermediate.

    Amination: The biphenyl-pentyl intermediate undergoes amination using an appropriate amine, such as butylamine, to introduce the amino group.

    Esterification: Finally, the amino-biphenyl-pentyl intermediate is esterified with methanol and a suitable acid catalyst to form Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.

Scientific Research Applications

Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate can be compared with other similar compounds, such as:

    Methyl 4-{[1-([1,1’-biphenyl]-4-yl)ethyl]amino}butanoate: Similar structure but with an ethyl chain instead of a pentyl chain.

    Methyl 4-{[1-([1,1’-biphenyl]-4-yl)methyl]amino}butanoate: Similar structure but with a methyl chain instead of a pentyl chain.

    Methyl 4-{[1-([1,1’-biphenyl]-4-yl)propyl]amino}butanoate: Similar structure but with a propyl chain instead of a pentyl chain.

The uniqueness of Methyl 4-{[1-([1,1’-biphenyl]-4-yl)pentyl]amino}butanoate lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

61454-86-2

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

methyl 4-[1-(4-phenylphenyl)pentylamino]butanoate

InChI

InChI=1S/C22H29NO2/c1-3-4-11-21(23-17-8-12-22(24)25-2)20-15-13-19(14-16-20)18-9-6-5-7-10-18/h5-7,9-10,13-16,21,23H,3-4,8,11-12,17H2,1-2H3

InChI Key

UUUOJJVHGAWAJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)NCCCC(=O)OC

Origin of Product

United States

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